4-Ethynyl-2,3,5,6-tetrafluoropyridine
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Overview
Description
4-Ethynyl-2,3,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C7HF4N. This compound is characterized by the presence of four fluorine atoms and an ethynyl group attached to the pyridine ring.
Preparation Methods
The synthesis of 4-Ethynyl-2,3,5,6-tetrafluoropyridine typically involves the following steps:
Chemical Reactions Analysis
4-Ethynyl-2,3,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium iodide, Raney alloy, and various nucleophiles such as malononitrile and piperazine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethynyl-2,3,5,6-tetrafluoropyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Ethynyl-2,3,5,6-tetrafluoropyridine exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The ethynyl group can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-Ethynyl-2,3,5,6-tetrafluoropyridine can be compared with other fluorinated pyridines, such as:
2,3,5,6-Tetrafluoropyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pentafluoropyridine: Contains an additional fluorine atom, which can alter its reactivity and applications.
4-Chloro-2,3,5,6-tetrafluoropyridine: The presence of a chlorine atom instead of an ethynyl group changes its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and an ethynyl group, which provides a distinct set of chemical and physical properties that are valuable in various research and industrial applications.
Properties
Molecular Formula |
C7HF4N |
---|---|
Molecular Weight |
175.08 g/mol |
IUPAC Name |
4-ethynyl-2,3,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C7HF4N/c1-2-3-4(8)6(10)12-7(11)5(3)9/h1H |
InChI Key |
DSLVSUMIVRJZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=NC(=C1F)F)F)F |
Origin of Product |
United States |
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